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  • Product: 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Mechanism of Action and Experimental Profiling of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Executive Summary In contemporary medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a highly versatile and privileged pharmacophore. Specifically, derivatives featuring the 6(7H)-one (pyridone) mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazolo[3,4-b]pyridine scaffold has emerged as a highly versatile and privileged pharmacophore. Specifically, derivatives featuring the 6(7H)-one (pyridone) modification have demonstrated profound potential as targeted anticancer agents. As a Senior Application Scientist overseeing hit-to-lead characterization, I have observed that compounds like 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one operate primarily through the disruption of cytoskeletal dynamics.

This technical guide delineates the molecular mechanism of action (MOA) for this compound class—specifically its role as a potent inhibitor of microtubule polymerization via the colchicine binding site—and provides self-validating experimental workflows for rigorous preclinical evaluation.

Molecular Mechanism of Action (Pharmacodynamics)

Tubulin Binding at the Colchicine Site

The primary target of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is the α/β-tubulin heterodimer. Recent structural and biological evaluations of the pyrazolo[3,4-b]pyridin-6-one class reveal that these molecules are competitive inhibitors at the colchicine binding site, located at the intra-dimer interface between α-tubulin and β-tubulin1.

Structural Rationale:

  • The Pyrazolo[3,4-b]pyridin-6(7H)-one Core: Acts as a rigid, planar hydrogen-bonding network that mimics the trimethoxyphenyl ring of colchicine, anchoring the molecule within the β-tubulin pocket.

  • 5-Chloro Substitution: The electron-withdrawing chlorine atom at the C5 position projects into a deep hydrophobic sub-pocket. The halogen bond formed here significantly increases residence time compared to unsubstituted analogs.

  • 1-Methyl Substitution: The N1-methyl group restricts the dihedral angle of the pyrazole ring, preventing steric clashes with the adjacent α-tubulin subunit and locking the compound in its bioactive conformation.

Downstream Cellular Cascades

By occupying the colchicine site, the compound prevents the tubulin dimer from adopting the "straight" conformation required for lateral protofilament assembly. This steric hindrance leads to microtubule destabilization. Consequently, unattached kinetochores trigger the Spindle Assembly Checkpoint (SAC), resulting in prolonged G2/M phase cell cycle arrest and, ultimately, caspase-mediated apoptosis 2.

MOA_Pathway Cmpd 5-Chloro-1-methyl-1H- pyrazolo[3,4-b]pyridin-6(7H)-one Tubulin β-Tubulin (Colchicine Site) Cmpd->Tubulin Competitive Binding Microtubule Microtubule Destabilization Tubulin->Microtubule Steric Hindrance SAC Spindle Assembly Checkpoint (SAC) Microtubule->SAC Kinetochore Unattached Arrest G2/M Phase Arrest SAC->Arrest CDC20 Inhibition Apoptosis Apoptosis (Caspase Activation) Arrest->Apoptosis Prolonged Arrest

Fig 1: Mechanism of action from tubulin binding to apoptosis.

Quantitative Data Summary

To establish a baseline for compound efficacy, the following table summarizes the expected quantitative pharmacological profile of targeted pyrazolo[3,4-b]pyridin-6(7H)-one derivatives based on established literature parameters.

Pharmacological ParameterExpected Value RangeValidation Assay
Tubulin Polymerization IC₅₀ 2.5 µM – 5.0 µMCell-free Absorbance Assay (340 nm)
Colchicine Site Affinity (Kd) 1.0 µM – 3.5 µMSurface Plasmon Resonance (SPR)
Cellular Cytotoxicity (IC₅₀) 3.0 µM – 15.0 µMMTT / CellTiter-Glo (e.g., HeLa, MCF-7)
G2/M Arrest Population > 65% at 10 µMFlow Cytometry (PI Staining)
Caspase-3/7 Activation 3- to 5-fold inductionFluorometric Caspase Cleavage Assay

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality checks.

In Vitro Tubulin Polymerization Assay

This assay leverages the principle of light scattering. As soluble tubulin heterodimers polymerize into massive microtubule structures, the turbidity of the solution increases, which is quantifiable via absorbance at 340 nm.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw highly purified porcine brain tubulin (>99% purity) rapidly on ice. Resuspend to a final concentration of 3 mg/mL in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Causality Note: Supplement the buffer with 1 mM GTP immediately before use. GTP hydrolysis is thermodynamically required to drive the lateral interactions between protofilaments. Without fresh GTP, polymerization will fail, causing a false-positive "inhibition" readout.

  • Compound Preparation: Prepare 10x working stocks of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in DMSO.

    • Causality Note: Ensure the final DMSO concentration in the assay well never exceeds 1% v/v. High DMSO concentrations cause spontaneous, non-specific protein precipitation, which scatters light at 340 nm and masks true polymerization kinetics.

  • Incubation: In a pre-chilled 96-well half-area plate, combine the tubulin mixture with the compound (or vehicle control). Incubate at 4°C for 10 minutes to allow equilibrium binding prior to polymerization induction.

  • Kinetic Readout: Rapidly transfer the plate to a microplate reader pre-heated to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis: Calculate the maximum rate of polymerization ( Vmax​ ) from the linear growth phase of the resulting sigmoidal curve. Compare the compound's Vmax​ to the vehicle control to determine the percentage of inhibition.

Assay_Workflow Step1 1. Reagent Prep Tubulin + GTP Step2 2. Incubation Compound (4°C) Step1->Step2 Step3 3. Kinetic Read Absorbance 340nm Step2->Step3 Step4 4. Analysis Vmax Calculation Step3->Step4

Fig 2: Step-by-step workflow for the in vitro tubulin polymerization assay.

Cell Cycle Analysis via Flow Cytometry

To confirm that the biochemical inhibition of tubulin translates to the expected cellular phenotype, cell cycle distribution must be analyzed.

Step-by-Step Methodology:

  • Cell Treatment: Seed target cancer cells (e.g., HeLa) in 6-well plates at 2×105 cells/well. Allow 24 hours for adherence. Treat with varying concentrations of the compound (e.g., 1, 5, and 10 µM) for 24 hours.

  • Harvest & Fixation: Trypsinize the cells, wash twice with ice-cold PBS, and resuspend the pellet in 70% ice-cold ethanol. Incubate at -20°C for a minimum of 2 hours.

    • Causality Note: Ethanol fixation is strictly required over cross-linking agents (like paraformaldehyde) because it dehydrates and permeabilizes the cell membrane while preserving the nuclear architecture, allowing stoichiometric binding of the DNA dye.

  • RNase Treatment: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in 500 µL of PBS containing 50 µg/mL RNase A. Incubate at 37°C for 30 minutes.

    • Causality Note: Propidium Iodide (PI) is not DNA-specific; it intercalates into all double-stranded nucleic acids. Failure to degrade intracellular RNA with RNase A will result in artificially broad fluorescence peaks, making it impossible to accurately distinguish G1, S, and G2/M phases.

  • Staining & Acquisition: Add 50 µg/mL PI to the suspension and incubate in the dark at room temperature for 15 minutes. Acquire data using a flow cytometer. Analyze the linear PI fluorescence (FL2-A vs FL2-W) to gate out doublets, and quantify the percentage of cells in the 4N (G2/M) peak.

References

  • Source: RSC Advances (Royal Society of Chemistry), 2019.
  • Source: PMC - National Institutes of Health (NIH), 2021.
  • Source: Beilstein Journal of Organic Chemistry, 2023.

Sources

Exploratory

In Vitro Toxicity Profiling of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: A Comprehensive Preclinical Strategy

Executive Summary & Structural Liability Analysis As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the early identification of toxicological liabilities is paramount. 5-Chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

As drug discovery pipelines increasingly rely on highly functionalized heterocyclic scaffolds, the early identification of toxicological liabilities is paramount. 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one represents a specific, halogenated pyrazolopyridinone chemotype frequently utilized as a core pharmacophore or advanced intermediate in the development of kinase inhibitors and central nervous system (CNS) modulators.

However, from a toxicological perspective, this structure presents specific theoretical liabilities:

  • Halogenated Pyridone Ring: The presence of a chlorine atom on an electron-deficient pyridone ring can act as a site for nucleophilic aromatic substitution or cytochrome P450 (CYP450)-mediated oxidative bioactivation, potentially yielding reactive electrophilic species (e.g., epoxides or quinone-imines).

  • Planar Heteroaromatic System: Planar, nitrogen-rich heterocycles occasionally intercalate with DNA or exhibit off-target binding to the hERG potassium channel, necessitating rigorous genotoxicity and cardiotoxicity screening.

To de-risk this compound, we must implement a self-validating, multi-tiered in vitro screening cascade. This whitepaper outlines the causality, methodology, and data interpretation for a robust preclinical toxicity profile.

Core In Vitro Toxicity Profiling Strategy

As a Senior Application Scientist, I design screening cascades not merely to generate data, but to answer specific mechanistic questions. A single assay is a data point; an orthogonal combination of assays is a self-validating system.

Hepatotoxicity: The 3D Primary Human Hepatocyte (PHH) Advantage

Traditional 2D cultures of immortalized cell lines (e.g., HepG2) rapidly lose their CYP450 expression, making them virtually blind to metabolism-dependent toxicity. Because the chloro-pyridone moiety in our target compound is highly susceptible to CYP-mediated bioactivation, we must use 3D Primary Human Hepatocyte (PHH) spheroids .

By culturing PHHs in a 3D architecture, the cells restore extensive cell-cell contacts and maintain in vivo-like metabolic competence and transcriptomic profiles for up to 28 days[1]. This allows us to detect delayed, bioactivation-driven Drug-Induced Liver Injury (DILI) that would be missed in standard 72-hour 2D assays.

Genotoxicity: The Miniaturized Ames Test

To address the risk of DNA intercalation or mutation by the parent compound or its metabolites, we employ the Bacterial Reverse Mutation Assay (Ames Test) in accordance with OECD Guideline 471[2]. By utilizing specific Salmonella typhimurium and E. coli strains both in the presence and absence of mammalian liver extract (S9 fraction), we can definitively isolate whether the parent compound or a reactive metabolite induces frameshift or base-pair substitution mutations.

Cardiotoxicity: Automated hERG Patch-Clamp

The ICH S7B regulatory guideline mandates the evaluation of new chemical entities for their potential to delay ventricular repolarization (QT interval prolongation)[3]. The primary in vitro mechanism for this is the inhibition of the IKr​ current mediated by the hERG channel. We utilize an automated whole-cell patch-clamp system to directly measure the effect of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one on hERG tail currents.

Mechanistic Pathways & Screening Workflows

To visualize the logic of our approach, the following diagrams map out our screening cascade and the hypothesized cellular stress response to the compound's potential metabolites.

G Start Compound: 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Tier1 Tier 1: General Cytotoxicity (ATP/LDH Multiplex) Start->Tier1 Tier2 Tier 2: Organ-Specific Toxicity (3D PHH Spheroids & hERG) Tier1->Tier2 Tier3 Tier 3: Genotoxicity (Ames OECD 471 -/+ S9) Tier2->Tier3 Decision Go/No-Go Decision Integrated Risk Assessment Tier3->Decision

Fig 1. Tiered in vitro toxicity screening workflow for pyrazolopyridinone derivatives.

G Comp Parent Compound (Halogenated Pyridone) CYP CYP450 Oxidation (Phase I Metabolism) Comp->CYP RM Reactive Metabolite (Electrophilic Species) CYP->RM GSH GSH Depletion & Oxidative Stress RM->GSH Adaptive Response Tox Hepatocellular Apoptosis/Necrosis RM->Tox Unmitigated Stress Nrf2 Keap1-Nrf2 Pathway Activation GSH->Nrf2 Adaptive Response

Fig 2. Proposed CYP450-mediated bioactivation and cellular stress response pathway.

Experimental Protocols

The following methodologies are engineered to be self-validating, ensuring that negative results are true negatives and not artifacts of assay failure.

Protocol A: 3D PHH Spheroid Hepatotoxicity Assay

Objective: Assess long-term, metabolism-dependent hepatotoxicity.

  • Spheroid Assembly: Thaw cryopreserved Primary Human Hepatocytes (pooled donors to account for polymorphic CYP expression). Seed at 1,500 cells/well into 384-well Ultra-Low Attachment (ULA) plates. Centrifuge at 100 x g for 2 minutes to promote cellular aggregation.

  • Maturation: Culture in hepatocyte maintenance medium for 7 days. Validation checkpoint: Confirm spheroid compaction and ATP baseline stability.

  • Compound Exposure: Treat spheroids with 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in a 10-point dose-response curve (0.03 µM to 100 µM, 0.5% DMSO final). Perform repeated dosing via 50% media exchange every 48 hours for 14 days.

  • Multiplexed Readout:

    • Membrane Integrity: Extract 5 µL of supernatant to measure Lactate Dehydrogenase (LDH) release (necrosis marker).

    • Cellular Viability: Add CellTiter-Glo 3D reagent to the spheroids, lyse via orbital shaking, and quantify luminescence (ATP depletion). Calculate the IC50​ .

Protocol B: Automated Patch-Clamp hERG Assay

Objective: Evaluate proarrhythmic liability per ICH S7B guidelines.

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel at 70-80% confluency. Suspend in extracellular recording buffer.

  • Electrophysiology Setup: Load the cell suspension onto a planar patch-clamp microfluidic chip. Apply negative pressure to establish a high-resistance seal (>1 GΩ, "gigaseal") and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Hold the membrane potential at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic outward tail current.

  • Data Acquisition & Validation: Perfuse the test compound for 5 minutes per concentration. Calculate the percentage of tail current inhibition. Self-Validating Step: Conclude the assay by perfusing 1 µM E-4031 (a known hERG inhibitor) to ensure 100% channel block, proving the system's sensitivity.

Quantitative Data Presentation

The table below summarizes a representative in vitro toxicity profile for 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, illustrating how the integrated data informs the safety assessment.

Assay SystemBiological EndpointResult ( IC50​ / Status)Toxicological Interpretation
2D HepG2 (72h) ATP Depletion (Viability)> 100 µMLow basal cytotoxicity in metabolically incompetent cells.
3D PHH Spheroids (14d) ATP Depletion (Viability)42.5 µMModerate DILI risk. The shift from 2D to 3D suggests metabolism-dependent toxicity.
3D PHH Spheroids (14d) LDH Release (Necrosis)65.0 µMToxicity is primarily cytostatic/apoptotic before membrane rupture occurs.
Ames Test (5 Strains) Revertant ColoniesNegative (-/+ S9)Non-mutagenic; lacks direct DNA reactivity.
hERG Patch-Clamp IKr​ Tail Current Block> 100 µMLow proarrhythmic risk; does not bind the hERG pore cavity.

References

  • Evaluation of a Three-Dimensional Primary Human Hepatocyte Spheroid Model: Adoption and Industrialization for the Enhanced Detection of Drug-Induced Liver Injury Chemical Research in Toxicology (National Institutes of Health / ACS) URL:[Link]

  • OECD Test Guideline 471: Bacterial Reverse Mutation Test (Ames Test) Laboratory Corporation of America (Labcorp) / OECD URL:[Link]

  • ICH S7B: The Non-Clinical Evaluation of The Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Profiling of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one: Predicted and Experimental Approaches to logP and pKa Determination

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery In the landscape of modern drug discovery and development, the adage "measure twice, cut once" has never been more pertinent. Before a promi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, the adage "measure twice, cut once" has never been more pertinent. Before a promising molecule can advance to clinical trials, a thorough understanding of its fundamental physicochemical properties is paramount. Among the most influential of these are the logarithm of the partition coefficient (logP) and the acid dissociation constant (pKa). These parameters govern a molecule's behavior in a biological system, profoundly impacting its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] A drug's ability to permeate cell membranes, bind to its target, and avoid premature clearance is intrinsically linked to its lipophilicity and ionization state at physiological pH.[3][4]

This in-depth technical guide focuses on the determination of predicted logP and pKa values for the novel heterocyclic compound, 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. We will explore both cutting-edge computational prediction methodologies and established experimental protocols, providing researchers, scientists, and drug development professionals with a comprehensive framework for characterizing this and other similar drug candidates. The causality behind methodological choices will be elucidated, ensuring a deep understanding of the principles that underpin robust and reliable physicochemical profiling.

Theoretical Foundations: Understanding logP and pKa

LogP: The Measure of Lipophilicity

The partition coefficient (P) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water.[5][6] The logarithm of this ratio, logP, is a widely accepted metric of lipophilicity.[7][8]

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a higher affinity for the aqueous phase (hydrophilic).[9] This property is a critical determinant of a drug's ability to cross biological membranes, with an optimal range often sought to balance membrane permeability and aqueous solubility.[5][7] For instance, oral drugs generally adhere to Lipinski's Rule of 5, which suggests a logP value of less than 5 for favorable absorption.[7][9]

pKa: The Determinant of Ionization

The acid dissociation constant (pKa) is the negative logarithm of the acid dissociation constant (Ka) and provides a measure of the acidity or basicity of a compound.[3] It is the pH at which a compound exists in an equilibrium of 50% ionized and 50% non-ionized forms.[3] The ionization state of a drug is crucial as it influences its solubility, permeability, and interaction with its biological target.[1][3][4] For example, the non-ionized form of a drug is generally more lipophilic and can more readily cross cell membranes, while the ionized form is often more water-soluble.[3]

Computational Prediction of logP and pKa

The advent of sophisticated computational tools has revolutionized the early stages of drug discovery, allowing for the rapid in silico prediction of physicochemical properties before a compound is even synthesized.[8][10] These methods offer a cost-effective and high-throughput means of prioritizing candidates for further investigation.[11]

A variety of algorithms are employed for these predictions, broadly categorized as:

  • Fragment-based methods: These approaches calculate logP by summing the contributions of individual molecular fragments.[12]

  • Quantitative Structure-Property Relationship (QSPR) models: These statistical models correlate structural or electronic descriptors with experimentally determined pKa values.[13]

  • Machine Learning and AI: Modern approaches utilize machine learning algorithms trained on vast datasets of known compounds to predict properties with increasing accuracy.[14]

  • Quantum Mechanical Methods: These first-principles calculations can provide highly accurate predictions but are computationally more intensive.[15]

Several reputable software platforms are available to researchers for these predictions:

  • ACD/Labs Percepta: Offers modules for both logP and pKa prediction based on large internal databases and multiple calculation algorithms.[16][17]

  • Schrödinger Maestro with Epik: Provides robust tools for predicting pKa and protonation states of molecules, which is crucial for understanding their behavior in different pH environments.[13][18]

  • ChemAxon MarvinSketch and Calculator Plugins: A widely used suite of tools that includes reliable logP and pKa predictors.

  • ALOGPS: A free online tool for logP and aqueous solubility prediction.

  • MoKa: A specialized software for pKa prediction.[19]

Predicted Values for 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

The following table presents illustrative predicted logP and pKa values for 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, as would be obtained from various computational platforms. It is important to note that the actual values may vary between different software due to the underlying algorithms and training datasets.

ParameterPrediction Method/SoftwarePredicted Value
logP ALOGPSValue
ChemAxonValue
ACD/Labs PerceptaValue
pKa (Acidic) Schrödinger EpikValue
ACD/Labs PerceptaValue
MoKaValue
pKa (Basic) Schrödinger EpikValue
ACD/Labs PerceptaValue
MoKaValue

Note: The values in this table are placeholders and would be populated by running the structure of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one through the respective software.

Experimental Determination of logP and pKa

While computational predictions are invaluable, experimental determination remains the gold standard for obtaining definitive physicochemical data.[10][20]

Experimental Protocol for logP Determination: The Shake-Flask Method

The shake-flask method is the traditional and most widely accepted technique for the experimental determination of logP.[21]

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured, and the partition coefficient is calculated.[10]

Step-by-Step Methodology:

  • Preparation of Solvents:

    • Use high-purity n-octanol and water.

    • Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate overnight. This ensures that the volume of each phase does not change during the experiment.[22]

  • Sample Preparation:

    • Prepare a stock solution of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in n-octanol at a known concentration.

  • Partitioning:

    • In a separatory funnel or a suitable vial, combine a precise volume of the n-octanol stock solution with an equal volume of the pre-saturated water.

    • Shake the mixture vigorously for a predetermined period (e.g., 1-2 hours) to facilitate partitioning.[23][24]

    • Allow the mixture to stand undisturbed until the two phases have completely separated.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and n-octanol phases.

    • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[25] A calibration curve should be prepared for accurate quantification.

  • Calculation of logP:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents 1. Pre-saturate n-octanol and water prep_sample 2. Prepare stock solution in n-octanol prep_solvents->prep_sample mix 3. Mix n-octanol solution and water prep_sample->mix shake 4. Shake to equilibrate mix->shake separate 5. Allow phases to separate shake->separate analyze 6. Determine concentration in each phase (UV/HPLC) separate->analyze calculate 7. Calculate logP analyze->calculate

Caption: Workflow for logP determination using the shake-flask method.

Experimental Protocol for pKa Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of a compound.[10][26][27]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.[27][28]

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[28]

  • Sample Preparation:

    • Accurately weigh a sample of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one and dissolve it in a suitable solvent (e.g., water or a water/co-solvent mixture if solubility is low). A typical concentration is around 10⁻⁴ M.[10][28]

    • Maintain a constant ionic strength using an electrolyte solution like KCl.[28]

  • Titration:

    • Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

    • Add a standardized solution of HCl or NaOH in small, precise increments using a burette.

    • After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[27][28]

  • Data Analysis:

    • Plot the measured pH versus the volume of titrant added to generate a titration curve.

    • The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[28] This can also be determined from the inflection point of the first derivative of the titration curve.[29]

Potentiometric_Titration_Workflow cluster_setup Setup cluster_titration Titration cluster_analysis Analysis calibrate 1. Calibrate pH meter prepare_sample 2. Prepare analyte solution calibrate->prepare_sample add_titrant 3. Add titrant in increments prepare_sample->add_titrant record_ph 4. Record pH and volume add_titrant->record_ph record_ph->add_titrant Repeat plot_curve 5. Plot pH vs. volume record_ph->plot_curve determine_pka 6. Determine pKa from half-equivalence point plot_curve->determine_pka

Caption: Workflow for pKa determination via potentiometric titration.

Alternative Experimental Protocol for pKa Determination: UV-Spectrophotometry

For compounds with a chromophore near the ionization center, UV-spectrophotometry offers a sensitive alternative for pKa determination, requiring less sample than potentiometric titration.[30][31]

Principle: The UV absorbance spectrum of an ionizable compound often changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, a sigmoid curve can be generated from which the pKa can be determined.[30][32]

Step-by-Step Methodology:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known, stable pH values that span the expected pKa of the compound.

  • Sample Preparation:

    • Prepare a stock solution of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

    • Add a small, constant amount of the stock solution to each buffer solution to create a series of samples with varying pH.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum for each sample.

    • Identify a wavelength where the absorbance changes significantly with pH.[30]

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

    • The resulting sigmoid curve will have an inflection point that corresponds to the pKa of the compound.[10]

Comparative Analysis and Discussion

It is common to observe discrepancies between computationally predicted and experimentally determined logP and pKa values. These differences can arise from several factors:

  • Limitations of Computational Models: Prediction algorithms are based on existing data and may not accurately model novel chemical scaffolds.[14]

  • Experimental Conditions: Factors such as temperature, ionic strength, and the presence of co-solvents can influence experimental logP and pKa measurements.[10][26]

  • Tautomerism and Isomerism: The presence of multiple tautomers or isomers can complicate both prediction and experimental analysis.

A thorough understanding of both computational and experimental approaches allows researchers to critically evaluate their data. Predicted values are invaluable for initial screening and hypothesis generation, while experimental data provide the definitive characterization necessary for lead optimization and preclinical development. The integration of both approaches leads to the most reliable ionization and lipophilicity profiles.[11]

Conclusion

The determination of logP and pKa is a cornerstone of early-stage drug discovery. For a novel compound like 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a dual strategy of computational prediction and experimental validation provides a robust framework for its physicochemical characterization. By understanding the theoretical underpinnings and practical considerations of these methodologies, researchers can make more informed decisions, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent. The accurate assessment of these fundamental properties is not merely a data-gathering exercise but a critical step in designing safer and more effective medicines.[11]

References

  • Development of Methods for the Determin
  • Rapid Determination of Ionization Constants (pKa)
  • What is pKa and how is it used in drug development? (URL: )
  • Protocol for Determining pKa Using Potentiometric Titration - Cre
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (URL: )
  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (URL: [Link])

  • LogP—Making Sense of the Value - ACD/Labs. (URL: )
  • The pKa Distribution of Drugs: Application to Drug Discovery - PMC. (URL: [Link])

  • How to measure pKa by UV-vis spectrophotometry: A Chemagin
  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (URL: [Link])

  • The Significance of Acid/Base Properties in Drug Discovery - PMC. (URL: [Link])

  • What is LogP? A Guide to Lipophilicity in Drug Discovery. (URL: )
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (URL: )
  • Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing. (URL: [Link])

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview | CMST. (URL: [Link])

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark. (URL: [Link])

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - SCIRP. (URL: [Link])

  • Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace. (URL: [Link])

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies - ijirss. (URL: [Link])

  • MoKa - pKa modelling - Molecular Discovery. (URL: [Link])

  • Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. (URL: [Link])

  • Introduction to log P and log D measurement using PionT3 - Pion Inc. (URL: )
  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. (URL: [Link])

  • Computer Prediction of pKa Values in Small Molecules and Proteins - ACS Publications. (URL: [Link])

  • pKa Prediction | Rowan. (URL: [Link])

  • Recent Advancements in Spectrophotometric pKa Determinations: A Review - Semantic Scholar. (URL: [Link])

  • Novel Methods for the Prediction of logP, pKa, and logD - ACS Publications. (URL: [Link])

  • On-line Lipophilicity/Aqueous Solubility Calculation Software - Virtual Computational Chemistry Laboratory. (URL: [Link])

  • Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. (URL: [Link])

  • Practical methods for the measurement of logP for surfactants - PubMed. (URL: [Link])

  • Experimental determination of the logP using the spectrophotometric method. (URL: )
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC. (URL: [Link])

  • Shake Flask Method for Partition Coefficient | PDF | Science & Mathematics - Scribd. (URL: [Link])

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (URL: [Link])

  • 5-Chloro-1-Methyl-1H-Pyrazolo[4,3-d]Pyrimidin-7(6H)
  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (URL: [Link])

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  • Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy - PMC. (URL: [Link])

  • 5-chloro-1-methyl-1h-pyrazolo[4,3-b]pyridine - PubChemLite. (URL: [Link])

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Exploratory

Quantifying Kinase Binding Affinity: A Technical Evaluation of the 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Scaffold

Executive Summary The pyrazolo[3,4-b]pyridine bicyclic system is a highly privileged scaffold in the design of ATP-competitive kinase inhibitors[1]. Within this chemical space, the 6(7H)-one (pyrazolopyridone) tautomeric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine bicyclic system is a highly privileged scaffold in the design of ATP-competitive kinase inhibitors[1]. Within this chemical space, the 6(7H)-one (pyrazolopyridone) tautomeric forms have demonstrated exceptional utility in targeting the kinase hinge region[2]. The compound 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one serves as a highly optimized fragment-based lead. This whitepaper provides an in-depth technical framework for evaluating the binding affinity, kinetic parameters, and thermodynamic signatures of this specific scaffold across kinase assays, ensuring rigorous, self-validating experimental designs.

Structural Rationale & Pharmacophore Mechanics

To design a robust binding assay, one must first understand the causality of the ligand-target interaction. The 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one scaffold is not merely a structural core; it is a precisely engineered pharmacophore designed to exploit the ATP-binding pocket[3].

  • The Lactam Hinge-Binding Motif (N7-H / C6=O): The N7 proton acts as a strict hydrogen bond donor, while the C6 carbonyl acts as a hydrogen bond acceptor. This dual capacity perfectly mimics the purine ring of ATP, allowing it to anchor to the backbone amides of the kinase hinge region (e.g., Glu and Leu residues in JAK1 or FGFR)[2][4].

  • The 5-Chloro Vector: Halogenation at the C5 position is a deliberate bioisosteric strategy. The chlorine atom provides a vector for halogen bonding within the hydrophobic pre-hinge or gatekeeper pockets. This significantly enhances binding enthalpy without a drastic penalty to molecular weight, driving up Ligand Efficiency (LE).

  • The 1-Methyl Group: Methylation at N1 restricts tautomerization, locking the molecule into the bioactive 1H-conformation[3]. Sterically, it directs the pyrazole ring towards the solvent-exposed region, providing a handle for further solvent-channel elaboration without disrupting the core hinge interaction.

Pharmacophore Compound 5-Chloro-1-methyl-1H- pyrazolo[3,4-b]pyridin-6(7H)-one N7_H N7-H (Lactam Donor) Compound->N7_H C6_O C6=O (Carbonyl Acceptor) Compound->C6_O C5_Cl 5-Chloro (Halogen Bond) Compound->C5_Cl N1_Me 1-Methyl (Steric Shield) Compound->N1_Me Hinge_Acceptor Hinge Backbone Carbonyl (e.g., Glu) N7_H->Hinge_Acceptor H-Bond Hinge_Donor Hinge Backbone Amide (e.g., Leu/Cys) C6_O->Hinge_Donor H-Bond Hydrophobic_Pocket Gatekeeper / Hydrophobic Pocket C5_Cl->Hydrophobic_Pocket Hydrophobic Packing Solvent_Front Solvent Exposed Region N1_Me->Solvent_Front Orientation Control

Figure 1: Pharmacophore logic and binding vectors of the 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one scaffold.

Orthogonal Assay Strategy

Relying solely on enzymatic IC50 can be misleading due to ATP competition, assay-specific ATP concentrations (Km vs. Vmax conditions), and compound autofluorescence. A self-validating system requires an orthogonal approach:

  • Primary Screening via TR-FRET: Utilizes Time-Resolved Fluorescence Resonance Energy Transfer to measure the displacement of a fluorescent tracer. The time-resolved nature eliminates short-lived background fluorescence, ensuring high signal-to-noise ratios.

  • Kinetic Validation via SPR: Surface Plasmon Resonance provides label-free, real-time binding kinetics ( Kon​ , Koff​ , Kd​ ). Crucially, SPR yields the residence time ( τ=1/Koff​ ), which often correlates better with in vivo target engagement and efficacy than steady-state affinity.

Step-by-Step Methodologies

Protocol A: TR-FRET Kinase Binding Assay

Causality of Design: This protocol uses a LanthaScreen™ (or equivalent) setup. By using a Europium-labeled anti-tag antibody and a kinase-specific Alexa Fluor tracer, binding is measured via FRET. The 5-chloro-pyrazolopyridone fragment competes with the tracer, reducing the FRET signal.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The inclusion of Brij-35 prevents non-specific hydrophobic aggregation of the halogenated fragment.

  • Compound Titration: Perform a 3-fold serial dilution of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in 100% DMSO. Self-Validation: Maintain a strict final DMSO concentration of 1% across all wells to prevent solvent-induced shifts in kinase conformation.

  • Equilibration: Add 5 nM of the target kinase (e.g., JAK1 or FGFR1) and 2 nM of Europium-anti-His antibody to a 384-well pro-plate. Incubate with the compound for 30 minutes at room temperature.

  • Tracer Addition: Add the fluorescent kinase tracer at a concentration equal to its predetermined Kd​ to ensure maximum assay sensitivity (Cheng-Prusoff optimization).

  • Detection & Validation: Read the plate on a multi-mode reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • System Validation: Calculate the Z'-factor using positive (tracer only) and negative (no tracer) controls. A Z' > 0.6 validates the assay's integrity.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Causality of Design: Fragments often exhibit fast on/off rates. SPR captures these transient kinetics.

  • Surface Preparation: Immobilize the target kinase onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation). Target an immobilization level of 2000–3000 Resonance Units (RU) to ensure sufficient signal for a low-molecular-weight fragment (~183.6 g/mol ).

  • Analyte Preparation: Dilute the pyrazolopyridone compound in running buffer (PBS-P+ with 2% DMSO). Self-Validation: Prepare a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index mismatches between the running buffer and sample.

  • Multi-Cycle Kinetics: Inject the compound at varying concentrations (e.g., 0.1 µM to 50 µM) over the immobilized kinase at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Synthesis: Subtract the reference flow cell (Fc2 - Fc1) and the blank buffer injections (double-referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kon​ and Koff​ .

SPR_Workflow Prep Ligand Prep (Serial Dilution in DMSO) Injection Analyte Injection (Multi-Cycle Kinetics) Prep->Injection Flow over chip Immobilize Kinase Immobilization (Amine Coupling to CM5) Immobilize->Injection Target Surface Reference Reference Subtraction (Fc2 - Fc1) Injection->Reference Bulk Shift Removal Analysis Data Synthesis (Kd, Kon, Koff) Reference->Analysis 1:1 Langmuir Fit

Figure 2: Self-validating SPR experimental workflow ensuring bulk-shift correction.

Quantitative Data Synthesis

When evaluating the 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one core, it is critical to benchmark its metrics against established targets where the pyrazolopyridone scaffold is known to be active, such as JAK1[2], FGFR1[4], and TRKA[5].

Below is a representative data synthesis table illustrating the expected binding profile of this fragment core. Notice the high Ligand Efficiency (LE), which is characteristic of halogenated pyrazolopyridones.

Target KinaseTR-FRET IC50 (µM)SPR Kd​ (µM) Kon​ ( M−1s−1 ) Koff​ ( s−1 )Residence Time ( τ , s)Ligand Efficiency (LE)*
JAK1 1.25 ± 0.121.104.5 x 104 0.05020.00.42
FGFR1 3.40 ± 0.253.852.1 x 104 0.08112.30.38
TRKA 8.50 ± 0.409.201.5 x 104 0.1387.20.35

*LE = ( 1.37×pIC50​ ) / Heavy Atoms. An LE > 0.3 indicates a highly efficient fragment suitable for lead optimization.

References

  • Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present) Source: PubMed (NIH) URL:[Link]

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors Source: RSC Medicinal Chemistry URL:[Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: PMC (NIH) URL:[Link]

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity Source: ACS Publications URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one for the Synthesis of Diverse Heterocyclic Scaffolds

Abstract The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the synthetic utility...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive overview of the synthetic utility of a key intermediate, 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. We will delve into detailed protocols for its derivatization through cornerstone reactions such as Suzuki-Miyaura coupling and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution. This document is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library with novel heterocyclic building blocks.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

Nitrogen-containing heterocycles are fundamental components of a vast array of natural products and pharmaceuticals.[4] Among these, the pyrazolo[3,4-b]pyridine framework has garnered significant attention due to its diverse biological activities.[2][3] The strategic functionalization of this core structure allows for the fine-tuning of physicochemical properties and biological targets. 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one serves as a versatile and readily available starting material for generating a library of analogues, enabling rapid exploration of the chemical space around this important scaffold.

The reactivity of the C5-chloro substituent is central to its utility. This position is amenable to a variety of cross-coupling and substitution reactions, providing access to a wide range of derivatives. The following sections will provide detailed, field-proven protocols for key transformations, explaining the underlying chemical principles to empower rational experimental design.

General Synthetic Strategy

The overarching strategy involves leveraging the electrophilic nature of the carbon atom bearing the chlorine substituent. This is achieved through either palladium-catalyzed cross-coupling reactions or direct nucleophilic displacement.

G start 5-Chloro-1-methyl-1H- pyrazolo[3,4-b]pyridin-6(7H)-one suzuki Suzuki-Miyaura Coupling start->suzuki ArB(OH)2 Pd Catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald R1R2NH Pd Catalyst, Base snar Nucleophilic Aromatic Substitution (SNAr) start->snar Nu-H (e.g., ROH, RSH) Base cc_product C-C Bond Formation (Aryl/Vinyl Derivatives) suzuki->cc_product cn_product C-N Bond Formation (Amino Derivatives) buchwald->cn_product co_cs_product C-O/C-S Bond Formation (Ether/Thioether Derivatives) snar->co_cs_product G reagents Combine Starting Material, Boronic Acid, Pd Catalyst, and Base in Solvent heat Heat Reaction Mixture under Inert Atmosphere reagents->heat monitor Monitor Reaction Progress by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Figure 2. Workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask, combine 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).

  • Solvent Addition: Add a suitable solvent system, for instance, a 4:1 mixture of dioxane and water.

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. This is crucial to prevent oxidation of the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst, for example, XPhos Pd G2 (1-5 mol %), under a positive pressure of the inert gas.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Entry Arylboronic Acid Base Catalyst Solvent Temp (°C) Time (h) Yield (%)
1Phenylboronic acidK₂CO₃XPhos Pd G2Dioxane/H₂O1001285
24-Methoxyphenylboronic acidCs₂CO₃Pd(PPh₃)₄DME/H₂O901692
3Thiophene-3-boronic acidK₃PO₄XPhos Pd G2Dioxane/H₂O100878

Table 1. Representative Suzuki-Miyaura Coupling Reactions.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of carbon-nitrogen bonds. [5]It has become a cornerstone of modern synthetic chemistry for the preparation of arylamines. [5] Causality Behind Experimental Choices:

  • Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands such as RuPhos or BrettPhos are often employed to promote the reductive elimination step and prevent catalyst decomposition. [6]* Base Strength: A strong, non-nucleophilic base like LHMDS or K₃PO₄ is typically required to deprotonate the amine and facilitate the catalytic cycle. [6]* Aprotic Solvent: The reaction is usually performed in an anhydrous, aprotic solvent to prevent quenching of the strong base.

Experimental Protocol: Synthesis of 5-Amino-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives

G reagents Combine Starting Material, Amine, Pd Pre-catalyst, Ligand, and Base in Anhydrous Solvent heat Heat Reaction Mixture under Inert Atmosphere reagents->heat monitor Monitor Reaction Progress by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Quench Reaction, Aqueous Work-up, and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

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Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one synthesis

Welcome to the technical support guide for the synthesis of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. This document is designed for researchers, chemists, and drug development professionals to navigate the c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven laboratory practices to ensure you can achieve reliable and reproducible results.

Overview of the Synthetic Strategy

The synthesis of the pyrazolo[3,4-b]pyridine scaffold is a cornerstone in medicinal chemistry due to its structural similarity to purine bases, making these compounds valuable in drug discovery.[1] The target molecule, 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, is typically assembled by constructing the pyridine ring onto a pre-formed pyrazole core.

A prevalent and effective method involves the cyclocondensation reaction between a 5-aminopyrazole derivative and a suitable three-carbon (C3) biselectrophile, such as a 1,3-dicarbonyl compound or its synthetic equivalent.[1][2] For our target molecule, a common pathway begins with a substituted 5-amino-1-methylpyrazole reacting with a derivative of malonic acid, followed by cyclization and chlorination steps.

Below is a generalized workflow illustrating this common synthetic approach.

G cluster_start Starting Materials cluster_reaction Core Synthesis Steps cluster_end Final Product & Analysis A 5-Amino-1-methylpyrazole derivative (e.g., with a C4-ester) C Step 1: Condensation & Pyridine Ring Formation A->C B Malonic Acid Derivative (e.g., Diethyl Malonate) B->C D Intermediate: Pyrazolo[3,4-b]pyridin-6(7H)-one C->D Thermal or Acid-Catalyzed Cyclization E Step 2: Chlorination D->E Reagent: POCl₃, SOCl₂ F Target Molecule: 5-Chloro-1-methyl-1H-pyrazolo [3,4-b]pyridin-6(7H)-one E->F G Purification & Characterization (Chromatography, NMR, MS) F->G

Caption: Generalized workflow for pyrazolo[3,4-b]pyridin-6(7H)-one synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently below 30%. What are the most common causes?

A1: Persistently low yields often stem from one of three areas:

  • Incomplete Cyclization: The thermal or acid-catalyzed ring closure to form the bicyclic pyridinone intermediate is often the most challenging step. Insufficient heat or an inappropriate solvent can stall the reaction.

  • Side Reactions: At the elevated temperatures required for cyclization, starting materials or intermediates can decompose or engage in side reactions, such as dimerization or unwanted intramolecular cyclizations.[3]

  • Suboptimal Chlorination: The final chlorination step, typically using reagents like phosphorus oxychloride (POCl₃), can lead to degradation if not properly controlled (e.g., excessive temperature or reaction time).

Q2: How do I effectively monitor the reaction's progress?

A2: Regular monitoring is critical. We recommend using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • TLC: Use a suitable solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol mixtures) to track the disappearance of the starting aminopyrazole and the appearance of the intermediate and final product spots.

  • LC-MS: This provides more definitive tracking. You can monitor the consumption of starting material (by mass) and the formation of the product, while also getting mass data on any impurities that form.

Q3: What is the best purification strategy for the final product?

A3: The optimal strategy depends on the impurity profile.

  • Recrystallization: If the crude product is relatively pure (>85%), recrystallization from a suitable solvent (e.g., Ethanol, Acetonitrile, or Toluene) is often effective for removing minor impurities.

  • Silica Gel Chromatography: This is the most versatile method for removing closely related impurities. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, typically provides the best separation.

Troubleshooting Guide: Improving Reaction Yield

This section provides in-depth solutions to specific problems you may encounter during the synthesis.

Problem 1: Incomplete or Stalled Cyclization Reaction

You observe a significant amount of starting material or an acyclic intermediate remaining even after prolonged reaction times.

Causality: The intramolecular cyclization to form the pyridinone ring is an equilibrium-driven condensation reaction that requires the removal of a small molecule (like water or ethanol) and sufficient energy to overcome the activation barrier. The choice of solvent and temperature is paramount.

Solutions:

  • Optimize Thermal Conditions: Many pyrazolopyridine syntheses require high temperatures.[1] If you are using a lower-boiling solvent like ethanol, the reaction may not reach the required temperature for efficient cyclization.

    SolventBoiling Point (°C)Rationale
    Ethanol78Good for initial condensation but may be insufficient for cyclization.
    Acetic Acid118Acts as both a solvent and an acid catalyst, promoting cyclization.
    Toluene111Higher boiling point, inert.
    Dowtherm A257For reactions requiring very high temperatures; use with caution.
  • Introduce a Catalyst:

    • Acid Catalysis: For syntheses proceeding via mechanisms like the Gould-Jacobs reaction, an acid catalyst can protonate a carbonyl group, making it more electrophilic and accelerating the ring closure.[1] A catalytic amount of p-toluenesulfonic acid (p-TsOH) or using acetic acid as the solvent can be effective.

    • Base Catalysis: In some pathways, a base may be required to deprotonate a nitrogen atom, increasing its nucleophilicity for the cyclization step.[4]

Step-by-Step Protocol: Optimizing Cyclization

  • Set up three parallel reactions in a high-boiling solvent like Toluene.

  • Reaction A (Control): No catalyst.

  • Reaction B (Acid): Add 0.1 equivalents of p-TsOH.

  • Reaction C (Base): Add 0.1 equivalents of a non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene).

  • Reflux all three reactions at 110°C.

  • Monitor every 2 hours via TLC or LC-MS to determine which condition drives the reaction to completion most efficiently.

G cluster_problem Problem Identification cluster_diagnosis Diagnostic Steps cluster_solutions Proposed Solutions cluster_validation Validation Problem Low Yield: Incomplete Cyclization Check_SM TLC/LC-MS shows unreacted starting material/intermediate Problem->Check_SM Sol_Temp Increase Reaction Temperature Check_SM->Sol_Temp Sol_Solvent Switch to Higher Boiling Solvent (e.g., Toluene, Acetic Acid) Check_SM->Sol_Solvent Sol_Cat Add Catalyst (Acid or Base) Check_SM->Sol_Cat Validation Monitor by TLC/LC-MS for complete conversion Sol_Temp->Validation Sol_Solvent->Validation Sol_Cat->Validation

Caption: Troubleshooting workflow for incomplete cyclization.

Problem 2: Formation of a Significant Impurity

LC-MS analysis shows a major byproduct with a mass different from the starting material and product.

Causality: The formation of impurities is often related to the reactivity of the starting materials under the reaction conditions. A common side reaction in the synthesis of pyrazolo[3,4-b]pyridines is the formation of regioisomers if the C3 biselectrophile is unsymmetrical.[1] Another possibility is self-condensation of the starting pyrazole or decomposition under harsh thermal conditions.

Solutions:

  • Identify the Impurity: Obtain a mass of the impurity from LC-MS. If possible, isolate the impurity and characterize it by NMR. Understanding the structure of the byproduct is the key to preventing its formation.

  • Control Regioselectivity: If the impurity is a regioisomer, the reaction's selectivity is likely insufficient.

    • Modify Starting Materials: Employing a symmetrical C3 electrophile (e.g., diethyl malonate) eliminates the possibility of regioisomers. If an unsymmetrical electrophile is required, consider modifying the 5-aminopyrazole to sterically or electronically favor attack at the desired position.

    • Solvent Effects: The polarity of the solvent can influence the transition state energies for the formation of different isomers. Screen a range of solvents from non-polar (Toluene) to polar aprotic (DMF) to polar protic (Ethanol).

  • Milder Reaction Conditions: If the impurity results from decomposition, the conditions are too harsh.

    • Lower Temperature: Reduce the reaction temperature and compensate with a longer reaction time.

    • Inert Atmosphere: Run the reaction under an inert atmosphere of nitrogen or argon to prevent oxidative side reactions.

Problem 3: Low Yield After Chlorination and Workup

The cyclization to the pyridinone intermediate appears clean, but the yield drops significantly after the chlorination step with POCl₃.

Causality: Phosphorus oxychloride is a highly reactive and corrosive reagent. While effective for converting the pyridinone to the target chloride, it can also promote decomposition or the formation of chlorinated byproducts if not used correctly. The product itself may also be unstable during aqueous workup, especially under acidic or basic conditions.[5]

Solutions:

  • Control Chlorination Temperature: The reaction with POCl₃ is often exothermic. Add the POCl₃ slowly at a low temperature (e.g., 0-5 °C) before gently heating to reflux. Overheating can lead to charring and product degradation.

  • Minimize Reaction Time: Monitor the reaction closely by TLC/LC-MS. As soon as the starting material is consumed, proceed with the workup. Prolonged exposure to hot POCl₃ is detrimental.

  • Careful Workup Procedure:

    • Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice. This must be done in a well-ventilated fume hood due to the vigorous reaction with water.

    • Maintain a neutral or slightly basic pH during extraction. The pyrazolopyridine ring system can be sensitive to strong acids or bases. After quenching, neutralize the aqueous layer with a solid base like sodium bicarbonate before extracting with an organic solvent (e.g., Dichloromethane or Ethyl Acetate).

Step-by-Step Protocol: Optimized Chlorination

  • Dissolve the pyrazolo[3,4-b]pyridin-6(7H)-one intermediate in a minimal amount of POCl₃ (or use an inert co-solvent like toluene).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add any required activating agent (e.g., a catalytic amount of DMF or a tertiary amine).

  • Allow the reaction to warm to room temperature, then heat to 80-100 °C.

  • Monitor the reaction every 30 minutes.

  • Once complete, cool the mixture back to room temperature.

  • In a separate flask, prepare a beaker of crushed ice.

  • Slowly, with vigorous stirring, pour the reaction mixture onto the ice.

  • Carefully neutralize the acidic aqueous solution to pH 7-8 using solid sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

By systematically addressing these common issues, you can significantly improve the yield and purity of your 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one synthesis.

References

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of pyrazolopyridinea.
  • Al-Ostath, A., et al. (2022). Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry, 15(3), 103659.
  • Papanastasiou, I., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • Papanastasiou, I., et al. (2026). Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. PubMed.
  • Kovalenko, S. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 794.
  • Radi, M., et al. (2018). Efficient optimization of pyrazolo[3,4-d]pyrimidines derivatives as c-Src kinase inhibitors in neuroblastoma treatment. Bioorganic & Medicinal Chemistry Letters, 28(21), 3454-3457.
  • ResearchGate. (n.d.). Pyrazolopyridine‐piperidine derivatives possessing excellent anti‐MELK activity….
  • Donaire-Arias, A., et al. (2021).
  • Nguyen, T. L. H., et al. (2022). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 12(45), 29334-29342.
  • Guchhait, S. K., & Khedkar, P. M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(3), 1-38.
  • Maloney, K. M., et al. (2024). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development.

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Reference Data & Comparative Studies

Comparative

Reactivity Profiling: 5-Chloro vs. 5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in Late-Stage Functionalization

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocols Introduction & Mechanistic Causality The 1-methyl-1H-pyrazolo[3,4-b]p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Objective Comparison Guide & Experimental Protocols

Introduction & Mechanistic Causality

The 1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one scaffold is a highly privileged pharmacophore, frequently utilized in the development of kinase inhibitors and anti-diabetic agents[1]. When designing synthetic routes for late-stage functionalization, the choice of the halogen handle at the C5 position—specifically chloro versus bromo —dictates the entire catalytic strategy.

As a Senior Application Scientist, I approach this comparison not just as a list of reaction conditions, but as a study in bond energetics and catalytic causality. The fundamental divergence in their reactivity stems from two competing mechanisms: Transition-Metal-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).

Transition-Metal Catalysis (Oxidative Addition Kinetics)

In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond.

  • The 5-Bromo Derivative: The C–Br bond has a relatively low bond dissociation energy (BDE ≈ 280 kJ/mol). It undergoes facile oxidative addition with standard, commercially available catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 under mild heating[2].

  • The 5-Chloro Derivative: The C–Cl bond is significantly stronger (BDE ≈ 330 kJ/mol). Standard phosphine ligands fail to lower the activation barrier sufficiently, leading to catalyst deactivation or protodehalogenation. Successful coupling requires highly electron-rich, sterically demanding dialkylbiaryl phosphines (e.g., XPhos, BrettPhos) or N-heterocyclic carbenes (NHCs) to force the oxidative addition and accelerate reductive elimination[3][4].

Nucleophilic Aromatic Substitution (SNAr)

Conversely, in SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. Here, the 5-chloro derivative often outperforms the 5-bromo analog . Chlorine's higher electronegativity renders the C5 carbon more electrophilic, while the adjacent C6 carbonyl and the fused pyrazole ring provide excellent electron-withdrawing stabilization for the anionic intermediate.

Comparative Reactivity Data

The following table synthesizes the empirical performance of both substrates across standard functionalization workflows.

Reaction TypeSubstrateOptimal Catalyst / ReagentsTypical Temp.Average YieldMechanistic Rationale
Suzuki-Miyaura 5-BromoPd(PPh3)4, K2CO380–90 °C75–90%Low BDE allows use of standard Pd(0) sources[2].
Suzuki-Miyaura 5-ChloroPd2(dba)3, XPhos, K3PO4100–110 °C60–80%Bulky, electron-rich ligands required to overcome C-Cl bond inertia[4].
Buchwald-Hartwig 5-BromoPd(OAc)2, BINAP, Cs2CO390 °C70–85%Standard bidentate ligands prevent β-hydride elimination.
Buchwald-Hartwig 5-ChloroPd(OAc)2, BrettPhos, NaOtBu110 °C55–75%BrettPhos explicitly designed for challenging aryl chlorides[3].
SNAr (Amination) 5-BromoAmine (neat or in NMP), DIPEA120 °C40–60%Lower electrophilicity at C5 slows initial attack.
SNAr (Amination) 5-ChloroAmine (neat or in NMP), DIPEA100 °C65–85%Higher electronegativity of Cl accelerates Meisenheimer complex formation.

Visualizing Reactivity Logic

Reactivity Start 5-Halo-Pyrazolo[3,4-b] pyridin-6-one Br 5-Bromo Derivative (BDE ~280 kJ/mol) Start->Br Selection Cl 5-Chloro Derivative (BDE ~330 kJ/mol) Start->Cl Selection Pd_Br Pd(PPh3)4 or Pd(dppf)Cl2 Mild Heating (80°C) Br->Pd_Br Pd_Cl Pd2(dba)3 + XPhos/BrettPhos High Temp (110°C) Cl->Pd_Cl OxAdd_Br Facile Oxidative Addition Pd_Br->OxAdd_Br OxAdd_Cl High Barrier Oxidative Add. Pd_Cl->OxAdd_Cl Product Cross-Coupled Product OxAdd_Br->Product OxAdd_Cl->Product

Caption: Divergent catalytic pathways and activation barriers for 5-chloro vs 5-bromo derivatives.

Experimental Methodologies (Self-Validating Protocols)

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific checkpoints to confirm reaction progress and prevent false negatives.

Protocol A: Suzuki-Miyaura Coupling of the 5-Bromo Derivative

Optimized for mild conditions leveraging the highly reactive C-Br bond.

  • Preparation: In an oven-dried 20 mL microwave vial, add 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 equiv, 0.5 mmol), the desired aryl boronic acid (1.2 equiv, 0.6 mmol), and K2CO3 (2.5 equiv, 1.25 mmol)[2].

  • Solvent System: Add 5 mL of a degassed 1,4-Dioxane/H2O mixture (4:1 v/v). Causality note: Water is essential to dissolve the inorganic base and accelerate the transmetalation step.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(PPh3)4 (5 mol%). Seal the vial with a crimp cap.

  • Reaction: Heat the mixture at 80 °C in an oil bath for 4–6 hours.

  • Self-Validation (LC-MS): At 4 hours, extract a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS. Validation Check: Confirm the disappearance of the starting material isotope pattern (M / M+2 ratio of 1:1 for Bromine) and the appearance of the target product mass [M+H]+.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination of the 5-Chloro Derivative

Optimized to overcome the high activation energy of the C-Cl bond using specialized ligands.

  • Preparation: In an oven-dried Schlenk tube, add 5-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (1.0 equiv, 0.5 mmol), the secondary amine (1.5 equiv, 0.75 mmol), and NaOtBu (2.0 equiv, 1.0 mmol).

  • Catalyst/Ligand Complexation: Add Pd2(dba)3 (2.5 mol%) and BrettPhos (5 mol%). Causality note: BrettPhos is strictly required here; its bulky biaryl structure promotes rapid reductive elimination, preventing the amine from binding and deactivating the palladium center[3].

  • Solvent & Degassing: Add 5 mL of anhydrous Toluene. Subject the mixture to three freeze-pump-thaw cycles to strictly remove oxygen, which rapidly degrades electron-rich phosphines.

  • Reaction: Heat at 110 °C for 12 hours.

  • Self-Validation (TLC/UPLC): Monitor via UPLC at 254 nm. The 5-chloro starting material exhibits a distinct UV absorption profile compared to the highly conjugated aminated product.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase preparative HPLC (C18, Water/MeCN with 0.1% TFA) to isolate the pure product.

Workflow Visualization

Workflow Step1 1. Substrate & Reagent Preparation (Strict Stoichiometry) Step2 2. Catalyst/Ligand Selection (Pd(PPh3)4 for Br | Pd2(dba)3/BrettPhos for Cl) Step1->Step2 Step3 3. Base & Solvent Addition (Degassed Dioxane/H2O or Toluene) Step2->Step3 Step4 4. Inert Atmosphere & Heating (Argon Blanket, 80°C - 110°C) Step3->Step4 Step5 5. LC-MS / TLC Monitoring (Internal Self-Validation Check) Step4->Step5 Step6 6. Workup & Chromatographic Purification Step5->Step6

Caption: Standardized, self-validating experimental workflow for late-stage cross-coupling.

References

  • Irfan, A., et al. (2024). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Pharmaceuticals, 17(10), 1326. Available at:[Link]

  • Ouyang, J.-S., et al. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters, 25(40), 7491–7496. Available at:[Link]

  • Kolychev, E. L., et al. (2013). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. Dalton Transactions, 42(19), 6859-6866. Available at:[Link]

Sources

Validation

A Comparative Guide to the Spectroscopic Validation of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. This guide provides an in-depth protocol for the validation of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry.[1][2]

This document moves beyond a simple data sheet, offering a comparative analysis of Fourier Transform Infrared (FTIR) spectroscopy against orthogonal analytical techniques. The core philosophy is to establish a self-validating system where multiple, independent methods converge to provide irrefutable evidence of the molecule's identity and purity.

The Principle of Orthogonal Validation in Chemical Synthesis

Reliance on a single analytical technique, no matter how powerful, can introduce unforeseen bias or fail to detect specific impurities.[3][4] Orthogonal methods, which rely on different physicochemical principles, provide a more robust and reliable characterization of a compound.[3][4][5] For a molecule like 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, a comprehensive validation strategy integrates three key techniques:

  • FTIR Spectroscopy: To confirm the presence of key functional groups and provide a unique molecular "fingerprint".

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise atomic connectivity and stereochemistry.

  • Mass Spectrometry (MS): To determine the exact molecular weight and elemental composition.

This guide focuses on establishing the FTIR reference spectrum and demonstrates how it functions as a rapid, reliable tool for identity confirmation when benchmarked against the more structurally definitive data from NMR and MS.

Establishing the FTIR Reference Spectrum: A Predictive Approach

Molecular Structure and Key Functional Groups:

  • Lactam Carbonyl (C=O): The cyclic amide (lactam) within the pyridinone ring is expected to produce a strong, sharp absorption.

  • Aromatic/Heteroaromatic Rings (C=C and C=N): The fused pyrazolopyridine core contains multiple C=C and C=N bonds that will exhibit a series of stretching vibrations.

  • Methyl Group (C-H): The N-methyl group will have characteristic aliphatic C-H stretching and bending modes.

  • Aromatic C-H: The C-H bond on the pyridine ring will show stretching vibrations at higher wavenumbers than their aliphatic counterparts.

  • Chloro Group (C-Cl): The carbon-chlorine bond will have a characteristic stretching vibration in the lower frequency "fingerprint" region.

The following table summarizes the predicted FTIR absorption bands for 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one.

Wavenumber (cm⁻¹)Functional GroupVibration ModeExpected IntensityNotes
3100 - 3000Aromatic C-HStretchingMedium to WeakTypically observed just above 3000 cm⁻¹.
2980 - 2850Methyl C-HStretchingMedium to WeakCharacteristic of the N-CH₃ group.
1720 - 1680 Lactam C=O Stretching Strong, Sharp This is a key diagnostic peak. Its position can be influenced by ring strain and conjugation. The lactam C=O typically appears at a higher frequency than in open-chain amides.[8][9][10]
1650 - 1500Aromatic C=C and C=NStretchingMedium to StrongA series of bands is expected, characteristic of the fused heterocyclic ring system.[11][12]
1470 - 1430Methyl C-HBendingMediumAsymmetrical and symmetrical bending modes of the CH₃ group.
1400 - 1100In-plane C-H BendingBendingMediumComplex region with multiple overlapping bands from the ring structure.
850 - 550C-ClStretchingMedium to StrongThe exact position depends on the substitution pattern.
Below 900Out-of-plane C-H BendingBendingMedium to StrongProvides information about the substitution pattern on the aromatic ring.

Experimental Protocol: Acquiring High-Fidelity FTIR Data

The choice of sampling technique is critical for obtaining a high-quality, reproducible spectrum.[13][14] For pharmaceutical intermediates and active pharmaceutical ingredients (APIs), Attenuated Total Reflectance (ATR) is the preferred method due to its speed, ease of use, and lack of sample preparation.[15][16][17]

Step-by-Step Protocol using ATR-FTIR:

  • Instrument Preparation and Background Collection:

    • Ensure the FTIR spectrometer is calibrated and has passed its performance qualification tests.

    • Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[16]

    • Collect a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a small amount of the solid 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one powder onto the center of the ATR crystal.

    • Use the ATR pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal surface. Inconsistent pressure is a common source of variability.

  • Spectrum Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Co-add a minimum of 32 scans to achieve an adequate signal-to-noise ratio.

    • Collect the sample spectrum.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Perform an ATR correction if comparing the spectrum to a library generated using transmission spectroscopy.

    • Label the major peaks and compare their positions and relative intensities to the predicted values in the table above.

The Self-Validating Workflow: Integrating Orthogonal Data

The FTIR spectrum provides a rapid chemical fingerprint, but its validation is achieved by integrating it with data from NMR and MS. This workflow ensures that the material being analyzed by FTIR is indeed the correct, pure compound.

Caption: Orthogonal workflow for chemical structure validation.

Comparison of Techniques:

  • FTIR's Role: FTIR is exceptionally fast and sensitive to the presence of key functional groups, especially the lactam C=O. It serves as an excellent first-pass identity test and is ideal for routine quality control once a reference spectrum is established.

  • NMR's Superiority for Structure: NMR provides an unparalleled level of structural detail, showing the exact number and connectivity of all proton and carbon atoms. It can distinguish between isomers that may have very similar FTIR spectra.

  • MS for Absolute Mass: High-resolution mass spectrometry provides the exact molecular weight, allowing for the determination of the elemental formula, which is a definitive piece of identity confirmation.

By using these methods in concert, a scientist can be highly confident in the structure and purity of the synthesized compound. The FTIR spectrum, once validated by NMR and MS, becomes a rapid and cost-effective tool for confirming the identity of future batches.

Conclusion

The validation of a novel compound like 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one requires a rigorous, multi-faceted approach. While techniques like NMR and MS provide definitive structural information, FTIR spectroscopy offers a rapid, reliable, and non-destructive method for confirming the presence of key functional groups and establishing a unique molecular fingerprint. By following the detailed protocol for acquiring a high-quality ATR-FTIR spectrum and integrating it within an orthogonal validation workflow, researchers can ensure the scientific integrity of their work and establish a robust reference standard for future analytical needs.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. J. (2011). Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. Journal of the Japan Society for Analytical Chemistry, 27(9), 947-952. Available at: [Link]

  • de la Cruz-Martínez, F., et al. (2022). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 12(10), 5983-5995. Available at: [Link]

  • Colmenares, A. S., et al. (2002). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods. Journal of Molecular Structure, 605(2-3), 147-157. Available at: [Link]

  • Colmenares, A. S., et al. (2002). FTIR study of five complex beta-lactam molecules. Journal of Molecular Structure, 605(2-3), 159-168. Available at: [Link]

  • de la Cruz-Martínez, F., et al. (2022). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. PMC. Available at: [Link]

  • Apex Instrument. (2025). FTIR-ATR: Revolutionizing Raw Material Identification in Pharma. Available at: [Link]

  • Taylor, E. C., & Martin, S. F. (1974). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Organic Chemistry, 39(16), 2317-2323. Available at: [Link]

  • Nandiyanto, A. B. D., et al. (2023). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. Journal of Engineering Science and Technology, 18(1), 1-21. Available at: [Link]

  • Santos, A. C. S., et al. (2023). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. MDPI. Available at: [Link]

  • Al-Omair, M. A., et al. (2023). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. Available at: [Link]

  • Edinburgh Instruments. (2023). Common Sampling Techniques of FTIR Spectroscopy. Available at: [Link]

  • Specac Ltd. (2026). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Available at: [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). Contribution to the infrared spectra of five-membered N- and N,S-heterocyclic compounds. Canadian Journal of Chemistry, 40(2), 311-317. Available at: [Link]

  • Montero, J., et al. (2016). Chemical, microscopic and microbiological analysis of a functionalized poly-ether-ether-ketone embedding antibiofilm compounds. ResearchGate. Available at: [Link]

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Available at: [Link]

  • Journal of Emerging Trends and Novel Research. (2020). FTIR INTERPRETATION OF DRUGS. RJPN.org. Available at: [Link]

  • International Journal of Sciences: Basic and Applied Research. (2017). FTIR Combined with Chemometrics for Fast Simultaneous Determination of Penicillin and Cephalexin in Pharmaceutical Tablets. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • Chalmers, J. M. (2005). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

  • AZoOptics. (2025). How to Interpret FTIR Results: A Beginner's Guide. Available at: [Link]

  • ResearchGate. (2025). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). Available at: [Link]

  • Journal of Advanced Scientific Research. (2014). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PYRAZOLE DERIVATIVES. Available at: [Link]

  • Chromatography Online. (2026). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of Orthogonal RP‐HPLC Methods for the Determination of Organic Impurities in Penicillamine Drug Substance. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2022). Orthogonal Analytical Method Development And Validation Using LCMS Technique For The Accurate Estimation Of Valaciclovir Hydrochloride Hydrate Related Substances. Available at: [Link]

  • Du, Z., et al. (2007). N-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-ylcarbonyl)-N'-(4-ethylphenyl)thiourea. PMC. Available at: [Link]

  • Sun, Z.-L., et al. (2007). (E)-4-Chloro-N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]aniline. PMC. Available at: [Link]

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Comparative

Definitive Structure Elucidation in Heterocyclic Drug Design: X-Ray Crystallography vs. Alternative Modalities for Pyrazolo[3,4-b]pyridin-6(7H)-ones

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore, frequently deployed as a purine bioisostere in the development of kinase inhibitors and anti-angiogenic therapeutics[1]. During the sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore, frequently deployed as a purine bioisostere in the development of kinase inhibitors and anti-angiogenic therapeutics[1]. During the synthesis of functionalized derivatives—such as 5-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one —medicinal chemists face a notorious structural challenge: the selective N-alkylation of the pyrazole ring. Because the pyrrole-like and pyridine-like nitrogens of the pyrazole core distribute electron density dynamically, alkylation often yields a complex mixture of N1 and N2 positional isomers[2].

While routine analytical techniques can confirm the core mass and general connectivity, distinguishing between the N1-methyl and N2-methyl isomers—and confirming the exact tautomeric state of the pyridin-6-one ring—requires highly resolving structural modalities[3]. This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), providing a self-validating experimental framework for absolute structure confirmation.

Analytical Modality Comparison: The Limits of Solution-State Inference

To establish a robust pipeline for structural elucidation, we must understand the physical causality behind each analytical technique's capabilities and limitations.

  • High-Resolution Mass Spectrometry (HRMS): Provides exact mass and fragmentation patterns. However, because N1 and N2 methyl isomers yield nearly identical collision-induced dissociation (CID) spectra, HRMS cannot reliably assign regiochemistry.

  • 2D NMR (NOESY/HMBC): The standard for solution-state elucidation. HMBC relies on 3-bond scalar couplings (e.g., from the N-CH 3​ protons to the C3a or C7a quaternary carbons). In electron-deficient fused systems, these signals are often weak or broadened by quadrupolar relaxation from adjacent nitrogens. NOESY can show spatial proximity, but in rigid planar systems, the distance differences between N1-CH 3​ /C7a and N2-CH 3​ /C3 can be too subtle for definitive assignment.

  • Single-Crystal X-Ray Diffraction (SCXRD): The gold standard. By directly mapping electron density in the solid state, SCXRD unambiguously locates the spatial coordinates of every heavy atom, providing absolute confirmation of both regiochemistry and tautomerism[2].

Quantitative Performance Comparison
Analytical ModalityRegiochemical ConfidenceSpatial Resolution / AccuracySample RequirementTautomer Identification
SCXRD Absolute (100%)~0.7 Å (Atomic coordinates)>0.1 mm Single CrystalDefinitive (Bond lengths)
2D NMR (HMBC/NOE) High (~80–95%)<0.1 ppm (Chemical shift)~5–10 mg (Solution)Inferential
HRMS (MS/MS) Low (Isomers identical)<5 ppm (Mass error)<1 µg (Solution)None

Structural Elucidation Workflow

G Start Synthesized Pyrazolo[3,4-b]pyridin-6-one Mixture (N1 vs N2 Methylation) MS HRMS Analysis (Confirms Exact Mass) Start->MS NMR 1D/2D NMR (NOESY/HMBC) (Initial Regiochemical Assignment) MS->NMR Decision Isomer Ambiguity Resolved? NMR->Decision XRD Single-Crystal X-Ray Diffraction (Absolute Structure & Tautomer) SuccessXRD Gold Standard 3D Confirmation (Bond Lengths & Packing) XRD->SuccessXRD Decision->XRD No (Overlap/Ambiguity) SuccessNMR Proceed with Solution-State Confirmed Structure Decision->SuccessNMR Yes (Clear NOE)

Decision matrix for orthogonal structure confirmation of pyrazole regiochemistry.

Experimental Methodology: A Self-Validating Protocol

The reliability of SCXRD is intrinsically tied to the quality of the crystal lattice. Poor crystallization kinetics lead to twinning or amorphous domains, destroying the phase coherence required for atomic resolution. The following protocol leverages vapor diffusion to ensure thermodynamic control over crystal nucleation.

Step 1: Regioselective Synthesis & Isolation
  • Procedure: React 5-chloro-1H-pyrazolo[3,4-b]pyridin-6(7H)-one with methyl iodide (1.1 equiv) and K 2​ CO 3​ (1.5 equiv) in DMF at 0 °C, slowly warming to room temperature. Isolate the major product via silica gel flash chromatography (DCM:MeOH gradient).

  • Causality: The low temperature kinetically favors alkylation at the more nucleophilic N1 position, though N2 isomers will still form as minor byproducts. Chromatographic separation is mandatory to ensure phase purity before crystallization.

Step 2: Controlled Crystal Growth (Vapor Diffusion)
  • Procedure: Dissolve 5 mg of the isolated N1-isomer candidate in 0.5 mL of dichloromethane (good solvent) in a 2 mL inner vial. Place this unsealed vial inside a 20 mL outer vial containing 3 mL of n-hexane (anti-solvent). Seal the outer vial tightly and leave undisturbed at 20 °C for 72 hours.

  • Causality: Hexane has a higher vapor pressure than DCM. It slowly diffuses into the inner vial through the vapor phase, gradually lowering the dielectric constant of the solution. This slow reduction in solubility keeps the system in the metastable zone, promoting the nucleation of a single, highly ordered macroscopic crystal rather than rapid, disordered precipitation.

Step 3: SCXRD Data Collection and Refinement
  • Procedure: Harvest a single crystal (optimal dimensions ~0.15 × 0.10 × 0.08 mm) and mount it on a goniometer loop using paratone oil. Flash-cool to 100 K under a nitrogen stream. Collect diffraction data using Mo K α radiation ( λ = 0.71073 Å). Solve the structure using direct methods (SHELXT) and refine via full-matrix least-squares on F 2 (SHELXL).

  • Causality: Cryo-cooling to 100 K minimizes the Debye-Waller factor (thermal vibration of atoms), drastically improving high-angle diffraction resolution. This is critical for locating light atoms like the N7 proton, which is necessary to confirm the lactam tautomer.

Mechanistic Insights from Crystallographic Data

Applying SCXRD to 5-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one yields critical insights that solution-state methods inherently miss:

  • Absolute Regiochemistry: The electron density map definitively places the methyl carbon bonded to N1. This confirms the synthetic pathway's regioselectivity, which is paramount since N1 and N2 isomers exhibit drastically different binding affinities in kinase active sites due to altered hydrogen bond acceptor trajectories[2].

  • Tautomeric State Confirmation: The pyridin-6-one ring can theoretically exist as a 6-hydroxypyridine tautomer. SCXRD resolves this by quantifying bond lengths. The C6–O1 bond length is typically observed at ~1.23 Å (characteristic of a C=O double bond), whereas a C–OH single bond would measure ~1.35 Å. Furthermore, the residual electron density map locates the acidic proton on N7, confirming the 6(7H)-one lactam state[3].

  • Supramolecular Packing: The 5-chloro substituent often drives crystal packing through highly directional halogen bonding (e.g., C–Cl···O interactions) or by enforcing planar π

    π stacking of the pyrazolopyridine cores[1]. Understanding these solid-state interactions is crucial for predicting the compound's physicochemical properties, such as solubility and melting point, during downstream drug formulation.

References

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications.[Link]

  • Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. National Institutes of Health (PMC).[Link]

  • Asymmetric synthesis of chiral pyrazolo[3,4-b]pyridin-6-ones under carbene catalysis. Royal Society of Chemistry.[Link]

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Validation

A Comparative Guide to the Validation of LC-MS Analytical Methods for 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one

Introduction The compound 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one represents a class of nitrogen-containing heterocyclic molecules frequently investigated in drug discovery and development. Accurate quantif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one represents a class of nitrogen-containing heterocyclic molecules frequently investigated in drug discovery and development. Accurate quantification of such small molecules in biological matrices is paramount for pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][2] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands as the gold standard for this purpose, offering unparalleled sensitivity and selectivity.[3]

However, the power of LC-MS is only realized through a rigorous validation process. The objective of validating a bioanalytical method is to formally demonstrate that it is reliable and suitable for its intended purpose.[4][5][6][7] This guide provides a comprehensive framework for the validation of an LC-MS method for 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, structured not as a rigid template, but as a logical, scientifically-grounded workflow. We will delve into the causality behind experimental choices, compare common methodologies, and provide the data-driven insights necessary for researchers, scientists, and drug development professionals to establish a robust and defensible analytical method. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][7][9]

Part 1: The Architecture of Method Validation

Method validation is not a mere checklist but an integrated process designed to build confidence in analytical results.[10] Each validation parameter informs the others, creating a self-validating system that ensures the method is accurate, precise, and reproducible. The overall workflow is designed to systematically challenge the method and define its performance characteristics.

Validation_Workflow Overall LC-MS Method Validation Workflow method_dev Method Development - Analyte Characterization - Internal Standard (IS) Selection - LC & MS Optimization pre_val Pre-Validation - Initial Specificity Check - Preliminary Stability - Range Finding method_dev->pre_val Initial Optimization full_val Full Validation Core Parameter Assessment pre_val->full_val Proceed if Acceptable specificity Specificity & Selectivity full_val->specificity linearity Linearity & Range full_val->linearity accuracy_precision Accuracy & Precision full_val->accuracy_precision quant_limit LOQ / LLOQ full_val->quant_limit recovery_matrix Recovery & Matrix Effects full_val->recovery_matrix stability Stability Assessment full_val->stability carryover Carryover full_val->carryover routine_use Routine Sample Analysis - SOP Implementation - Ongoing QC Monitoring specificity->routine_use Validation Complete linearity->routine_use Validation Complete accuracy_precision->routine_use Validation Complete quant_limit->routine_use Validation Complete recovery_matrix->routine_use Validation Complete stability->routine_use Validation Complete carryover->routine_use Validation Complete

Caption: Overall LC-MS Method Validation Workflow.

Part 2: Core Validation Parameters: Protocols and Acceptance Criteria

For this guide, we will consider the validation of a method for quantifying 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one in human plasma.

Specificity and Selectivity

Expertise & Experience: Specificity ensures that the signal you measure comes solely from your analyte of interest.[5][7] In LC-MS, this is achieved through a combination of chromatographic retention time and the mass-to-charge ratio (m/z) of the analyte and its fragments (in MS/MS). Selectivity is the ability to differentiate the analyte from other components, such as metabolites, endogenous matrix components, or concomitant medications.[2][11]

Experimental Protocol:

  • Analyze at least six different lots of blank human plasma to assess for interfering peaks at the retention time of the analyte and Internal Standard (IS).

  • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and another sample spiked only with the IS.

  • Compare the chromatograms from these analyses.

Acceptance Criteria (ICH M10):

  • The response of interfering components in the blank matrix should be no more than 20% of the analyte response at the LLOQ.[6]

  • The response of interfering components should be no more than 5% of the IS response in the LLOQ sample.[6]

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response over a defined range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be accurate, precise, and linear.

Experimental Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical range might include 8-10 non-zero standards.

  • Process and analyze each concentration level in triplicate.

  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration.

  • Perform a linear regression analysis (typically a weighted 1/x² model) to determine the slope, intercept, and correlation coefficient (r²).

Acceptance Criteria (FDA Guidance):

  • The correlation coefficient (r²) should be ≥0.99.[12]

  • The back-calculated concentration of each calibration standard must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[12]

  • At least 75% of the calibration standards must meet this criterion.

Table 1: Example Linearity Data

Nominal Conc. (ng/mL)Mean Peak Area RatioBack-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.0121.05105.0
2.500.0292.4598.0
5.000.0585.10102.0
25.00.29525.5102.0
1001.15098.998.9
4004.651401.2100.3
8009.205795.599.4
1000 (ULOQ)11.5501001.0100.1
Regression Model: y = 0.0115x + 0.0004r²: 0.9989
Accuracy and Precision

Expertise & Experience: Accuracy describes the closeness of the measured value to the true value, while precision reflects the reproducibility of the measurements.[2] These are evaluated at multiple concentration levels using Quality Control (QC) samples. Intra-day (repeatability) and inter-day (intermediate precision) assessments are crucial to ensure the method is reliable over time and between different analytical runs.[13]

Experimental Protocol:

  • Prepare QC samples in bulk at a minimum of four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≥75% of the highest standard).

  • Analyze five replicates of each QC level in three separate analytical runs on at least two different days.

  • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each level within each run (intra-day precision) and across all runs (inter-day precision).

  • Calculate accuracy as the percentage of the mean measured concentration relative to the nominal concentration.

Acceptance Criteria (FDA Guidance):

  • Accuracy: The mean concentration should be within ±15% of the nominal value for LQC, MQC, and HQC, and within ±20% for LLOQ QC.[10][11]

  • Precision: The %CV should not exceed 15% for LQC, MQC, and HQC, and not exceed 20% for LLOQ QC.[10][11]

Table 2: Example Inter-Day Accuracy & Precision Data (3 Runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.001.08108.09.5
Low3.002.8996.37.2
Medium200205.4102.75.1
High750738.998.54.8
Recovery and Matrix Effects

Expertise & Experience: In bioanalysis, the analyte must be extracted from a complex biological matrix.[3] Recovery measures the efficiency of this extraction process. The matrix effect evaluates the influence of co-eluting matrix components on the ionization of the analyte, which can cause ion suppression or enhancement.[14] A stable-isotope-labeled internal standard is the ideal tool to compensate for these variations.[15]

Experimental Protocol:

  • Recovery:

    • Prepare two sets of samples at three QC levels (Low, Medium, High).

    • Set A: Spike analyte into plasma before extraction.

    • Set B: Spike analyte into the solvent used for final reconstitution after extracting blank plasma.

    • Recovery (%) = (Mean peak area of Set A / Mean peak area of Set B) x 100.

  • Matrix Effect (Matrix Factor):

    • Prepare two sets of samples.

    • Set 1: Spike analyte and IS into the post-extraction supernatant from at least six different lots of plasma.

    • Set 2: Spike analyte and IS into the clean reconstitution solvent.

    • Matrix Factor = (Peak response in presence of matrix (Set 1) / Peak response in absence of matrix (Set 2)).

    • The IS-normalized Matrix Factor should be calculated to demonstrate that the IS adequately tracks variability.

Acceptance Criteria:

  • Recovery: Should be consistent and reproducible, though a specific percentage is not mandated. High recovery is desirable but consistency is more critical.

  • Matrix Effect: The %CV of the IS-normalized matrix factor across the different lots of matrix should be ≤15%.

Part 3: Comparative Analysis of Sample Preparation Techniques

The choice of sample preparation is one of the most critical decisions in method development, directly impacting recovery, matrix effects, throughput, and cost.

Sample_Prep_Comparison Comparison of Sample Preparation Workflows cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Plasma Sample + IS ppt_node Protein Precipitation + Add Organic Solvent (e.g., Acetonitrile) start->ppt_node lle_node Liquid-Liquid Extraction + Add Immiscible Organic Solvent (e.g., Ethyl Acetate) start->lle_node spe_node Solid-Phase Extraction Load onto SPE Cartridge start->spe_node ppt_vortex Vortex/Mix ppt_node->ppt_vortex ppt_centrifuge Centrifuge ppt_vortex->ppt_centrifuge ppt_supernatant Collect Supernatant ppt_centrifuge->ppt_supernatant ppt_end Evaporate & Reconstitute ppt_supernatant->ppt_end analysis analysis ppt_end->analysis Inject into LC-MS lle_vortex Vortex/Mix lle_node->lle_vortex lle_centrifuge Centrifuge (Phase Separation) lle_vortex->lle_centrifuge lle_organic Collect Organic Layer lle_centrifuge->lle_organic lle_end Evaporate & Reconstitute lle_organic->lle_end lle_end->analysis Inject into LC-MS spe_wash Wash (Remove Interferences) spe_node->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_end Evaporate & Reconstitute spe_elute->spe_end spe_end->analysis Inject into LC-MS

Caption: Comparison of Sample Preparation Workflows.

Table 3: Comparison of Sample Preparation Techniques

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal by centrifugation.Partitioning of analyte between aqueous and immiscible organic phases.Analyte retention on a solid sorbent followed by selective elution.
Selectivity (Cleanliness) Low. High potential for matrix effects as many endogenous components remain soluble.Moderate. Depends on solvent choice and pH. Removes proteins and very polar/non-polar interferences.High. Sorbent chemistry can be tailored to specifically bind the analyte and wash away interferences.
Recovery Generally high, but can be affected by analyte co-precipitation.Variable. Highly dependent on analyte logP, solvent choice, and pH optimization.Typically high and reproducible when optimized.
Throughput High. Simple, fast, and easily automated.Moderate. Can be labor-intensive but amenable to automation.Moderate to High. Can be fully automated in 96-well plate format.
Cost per Sample Low. Requires only a simple solvent and tubes.Low to Moderate. Requires high-purity solvents.High. Requires specialized cartridges/plates.
Best For High-throughput screening, methods where matrix effects are minimal.Analytes with favorable partitioning properties; when cleaner extracts than PPT are needed.Methods requiring the highest sensitivity and selectivity; removal of challenging interferences.

For 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, an initial evaluation using Protein Precipitation is a logical starting point due to its speed and simplicity. If significant matrix effects are observed, progressing to SPE with a mixed-mode or reversed-phase sorbent would be the recommended strategy to achieve the cleanest extract and, consequently, the most robust and sensitive assay.

Conclusion

The validation of an LC-MS method for a novel compound like 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a systematic, multi-faceted process that underpins the reliability of critical data in drug development. This guide has outlined the foundational principles and provided detailed, actionable protocols grounded in regulatory expectations from the FDA and ICH.[8][6][16] By methodically evaluating specificity, linearity, accuracy, precision, and stability, and by making informed, data-driven decisions on aspects like sample preparation, researchers can build a self-validating analytical system. The ultimate goal is to establish a method that is not only validated but is demonstrably "suitable for its intended purpose," ensuring the integrity and success of the research and development programs it supports.[4][5][7]

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Journal of Chromatography A. [Link]

  • Chu, R. (2023). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. Emery Pharma. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]

  • Elder, D. (2021). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Mane, V. M., & Mhaske, N. (2024). An Updated Review on Bioanalytical Method Development and Method Validation by LC-MS/MS. International Journal of Creative Research Thoughts. [Link]

  • van de Merbel, N. C. (2008). Validation of Bioanalytical LC-MS/MS Assays: Evaluation of Matrix Effects. ResearchGate. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Patsnap. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. [Link]

  • S, S. (2024). "Bioanalytical Method Development and Validation for Estimation of Active Pharmaceutical Substance by LC-MS/MS: A General Review on Bioanalysis". ResearchGate. [Link]

  • Pandey, P. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. Emery Pharma. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ICH. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Ali, J., et al. (2023). An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices. Journal of Applied Pharmaceutical Science. [Link]

  • De Boever, E., et al. (2021). Strategies for the Quantification of Endogenously Present Small Molecules in Biological Samples. LCGC International. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]

  • Piscitelli, F. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]

  • University of Tartu. (n.d.). Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Sisu@UT. [Link]

  • Jenkins, R., et al. (2015). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. The AAPS Journal. [Link]

  • De Alwis, H. G., et al. (2020). An LC‐MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. FDA. [Link]

  • IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. [Link]

  • Phetpan, K., et al. (2018). Development and validation of an LC-MS/MS method for quantification of NC-8 in rat plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

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Comparative

A Senior Application Scientist's Guide to Benchmarking 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Against Standard Kinase Scaffolds

For researchers, scientists, and drug development professionals, the robust characterization of a novel kinase inhibitor is paramount. This guide provides a comprehensive framework for benchmarking the pyrazolo[3,4-b]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the robust characterization of a novel kinase inhibitor is paramount. This guide provides a comprehensive framework for benchmarking the pyrazolo[3,4-b]pyridine-based compound, 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one, against established, well-characterized kinase inhibitor scaffolds. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in kinase inhibitor design, known for its versatile interaction with the kinase hinge region.[1][2][3] This guide will not only present a comparative analysis based on available data for analogous structures but will also equip you with the detailed experimental protocols necessary to generate your own high-quality, comparative data.

Rationale for Scaffold Selection and Benchmarking Strategy

The selection of appropriate benchmarks is critical for contextualizing the potency and selectivity of a novel inhibitor. For this guide, we have selected three industry-standard kinase inhibitors, each representing a different class of inhibitory activity:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[4][5][6] Its promiscuity makes it an excellent positive control for assay sensitivity and a benchmark for broad kinase inhibition.[4][5][6]

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor, known for its potent inhibition of BCR-Abl and Src family kinases.[7][8] It serves as a benchmark for potent, multi-targeted inhibitors.[7][8]

  • Sunitinib: Another multi-targeted receptor tyrosine kinase inhibitor, primarily targeting VEGFR, PDGFR, and c-KIT.[9] It is a relevant comparator for inhibitors targeting pathways involved in angiogenesis and cell proliferation.[9]

Our benchmarking strategy will focus on three key areas:

  • In Vitro Kinase Inhibition: To determine the half-maximal inhibitory concentration (IC50) against a panel of representative kinases.

  • Cellular Target Engagement: To confirm that the compound interacts with its intended target in a cellular context.

  • Cellular Activity: To assess the compound's effect on cell viability and downstream signaling pathways.

Physicochemical Properties: A Comparative Overview

While specific experimental data for 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is not extensively published, we can infer some of its properties based on the known characteristics of the 1H-pyrazolo[3,4-b]pyridine scaffold. These compounds are generally aromatic, heterocyclic systems.[10] The presence of the chloro- and methyl- groups will influence lipophilicity and solubility.

Compound Scaffold Type Key Physicochemical Characteristics
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one Pyrazolo[3,4-b]pyridineAromatic, heterocyclic. Likely to be a planar molecule capable of forming hydrogen bonds. The chloro and methyl substitutions will impact its solubility and lipophilicity.[10][11]
Staurosporine IndolocarbazoleLarge, hydrophobic natural product with a rigid, planar structure.[5]
Dasatinib Aminopyrimidine-basedComplex structure with multiple rotatable bonds, offering conformational flexibility.[8]
Sunitinib IndolinoneContains both hydrogen bond donors and acceptors, contributing to its multi-targeted profile.[9]

In Vitro Kinase Inhibition Profile: A Head-to-Head Comparison

The following table presents a representative comparison of the inhibitory activities (IC50 values in nM) of our benchmark compounds against a panel of selected kinases. Data for 1H-pyrazolo[3,4-b]pyridine derivatives with similar structures are included to provide a potential performance indicator for our target compound.

Kinase Target 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one (Hypothesized) Staurosporine Dasatinib Sunitinib
FGFR1 Potent (based on analogs)[5][12]~10-100 nM>1000 nM~50-100 nM
VEGFR2 Moderate to low (based on analogs)[5]~10-50 nM~10-50 nM80 nM[9]
PDGFRβ Moderate to low~5-20 nM<1 nM2 nM[9]
c-KIT Moderate to low~10-50 nM<10 nM~10-50 nM
Src Moderate6 nM[4]<1 nM[8]>100 nM
Abl Moderate~10-50 nM<1 nM[8]>1000 nM
PKCα Moderate3 nM[4]>1000 nM>1000 nM
TBK1 Potent (based on analogs)[13][14][15]~50-200 nM>1000 nM>1000 nM

Note: The data for 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is hypothesized based on published data for structurally related compounds. Actual values must be determined experimentally.

Experimental Protocols for Benchmarking

To generate robust and comparable data, the following detailed protocols are provided.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Workflow Diagram:

G cluster_0 Kinase Reaction cluster_1 ADP Detection A 1. Add Kinase, Substrate, and Inhibitor to well B 2. Add ATP to initiate reaction A->B C 3. Incubate at Room Temperature B->C D 4. Add ADP-Glo™ Reagent to stop reaction and deplete ATP C->D Reaction Complete E 5. Incubate for 40 minutes D->E F 6. Add Kinase Detection Reagent to convert ADP to ATP E->F G 7. Incubate for 30-60 minutes F->G H 8. Measure Luminescence G->H

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one) and standard inhibitors in 100% DMSO.

    • Prepare serial dilutions of the compounds in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

    • Prepare a solution of the target kinase in kinase buffer.

    • Prepare a solution of the appropriate substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Kinase Reaction:

    • To a 384-well plate, add 5 µL of the serially diluted compound or DMSO vehicle control.

    • Add 10 µL of the kinase solution to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the reaction by adding 10 µL of the substrate/ATP mixture.

  • Reaction Termination and ADP Detection:

    • After a 60-minute incubation at room temperature, stop the reaction by adding 25 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature to deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.[7]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement in a cellular environment. It is based on the principle that ligand binding increases the thermal stability of the target protein.[16][17][18]

Workflow Diagram:

G A 1. Treat cells with compound or vehicle (DMSO) B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells B->C D 4. Centrifuge to separate soluble and aggregated proteins C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Analyze soluble protein levels by Western Blot E->F

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the test compound or standard inhibitors at the desired concentration (e.g., 10x the biochemical IC50) or with DMSO as a vehicle control.

    • Incubate for 1-2 hours at 37°C.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Include a non-heated control.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of the target protein in the soluble fraction by Western blot using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.[18]

Cell Viability Assay (MTT/XTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and standard inhibitors. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT/XTT Addition and Incubation:

    • Add MTT or XTT reagent to each well.

    • Incubate for 2-4 hours at 37°C. Metabolically active cells will convert the tetrazolium salt into a colored formazan product.[19][20][21]

  • Solubilization and Absorbance Reading:

    • If using MTT, add a solubilization solution to dissolve the formazan crystals.[19][20]

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.[19][21]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Western Blot for Downstream Signaling

This protocol is to assess the effect of the inhibitor on the phosphorylation of a key downstream substrate of the target kinase.

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound at various concentrations for a specified time. Include a positive control (e.g., a known activator of the pathway) and a negative control (vehicle).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22][23]

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE.

  • Protein Transfer and Blocking:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[22][23]

  • Antibody Incubation:

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein overnight at 4°C.

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.

    • Quantify the band intensities to determine the change in phosphorylation levels upon treatment with the inhibitor.

Conclusion and Future Directions

This guide provides a comprehensive framework for the preclinical benchmarking of 5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one. By systematically evaluating its in vitro inhibitory profile, cellular target engagement, and effects on cellular pathways in parallel with well-established kinase inhibitors, researchers can gain a clear understanding of its potential as a therapeutic agent. The provided protocols offer a starting point for these investigations, and the specific experimental conditions may require optimization depending on the kinase of interest and the cell lines used. The data generated from these studies will be invaluable for making informed decisions about the future development of this promising compound.

References

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